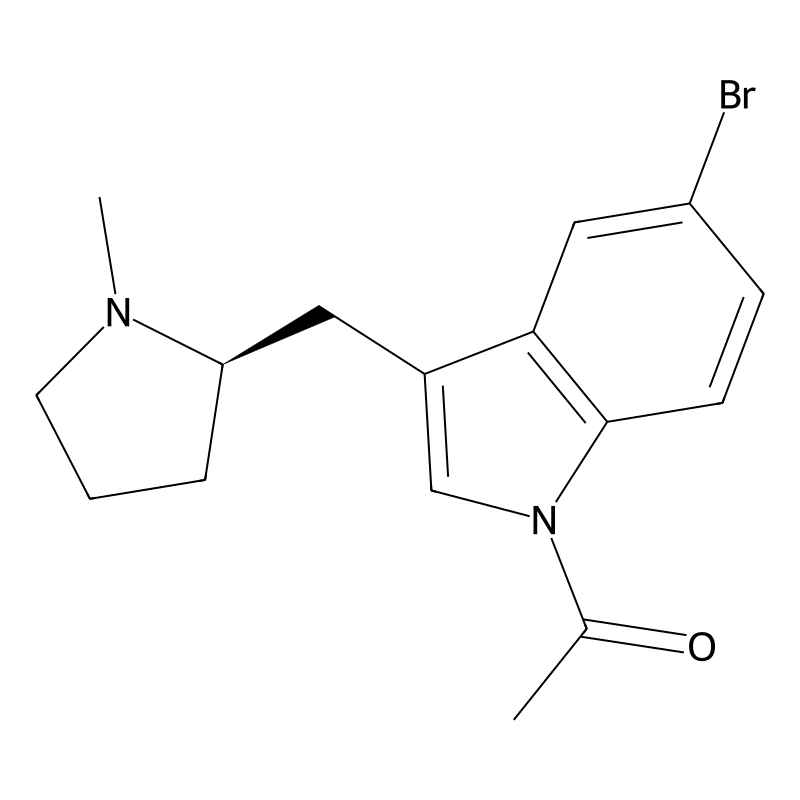

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is a complex organic compound characterized by its unique structure that includes a brominated indole moiety and a pyrrolidine derivative. Its molecular formula is C₁₆H₁₉BrN₂O, with a molecular weight of approximately 335.24 g/mol. The compound features a chiral center, contributing to its stereochemistry and potential biological activity.

- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Ketones: Depending on the specific structure, ketones can be flammable or corrosive.

Research indicates that (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone exhibits significant biological activity, particularly in the realm of pharmacology. It serves as an intermediate in the synthesis of eletriptan, a medication used to treat migraines. The compound's structure suggests potential interactions with serotonin receptors, which are crucial for its therapeutic effects .

The synthesis of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone typically involves several steps:

- Starting Material Preparation: Begin with (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester.

- Reduction Reaction: Use a suitable reducing agent such as sodium dihydro-bis(2-methoxyethoxy)aluminate in an aprotic solvent like tetrahydrofuran.

- Quenching and Extraction: After the reaction, quench with a base to create a two-phase system, followed by extraction of the product.

- Crystallization: Purify the compound through crystallization from appropriate solvents .

The primary application of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone lies in medicinal chemistry as an intermediate for synthesizing pharmaceuticals like eletriptan. Its unique structural features may also make it a candidate for research into new therapeutic agents targeting neurological disorders.

Interaction studies involving this compound focus on its binding affinity to serotonin receptors, particularly the 5HT_1B and 5HT_1D subtypes. These studies are crucial for understanding its pharmacodynamics and potential efficacy as a migraine treatment. Preliminary results suggest that the compound may exhibit selective binding properties that could enhance therapeutic outcomes while minimizing side effects .

Several compounds share structural similarities with (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Eletriptan | Indole structure with a different side chain | Specifically designed for migraine treatment |

| Sumatriptan | Similar indole core but lacks bromination | First triptan developed for migraine relief |

| Zolmitriptan | Contains an indole moiety but different functional groups | Enhanced oral bioavailability compared to sumatriptan |

The uniqueness of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone lies in its specific bromination and pyrrolidine substitution, which may confer distinct pharmacological properties compared to these similar compounds .

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone represents a complex heterocyclic compound featuring a substituted indole core structure with distinctive stereochemical characteristics [1]. The molecule comprises three primary structural components: a brominated indole ring system, an acetyl functional group attached to the nitrogen atom, and a chiral methylpyrrolidine substituent at the 3-position of the indole ring [2].

The indole moiety forms the central bicyclic framework, consisting of a benzene ring fused to a pyrrole ring [1]. The bromine atom is positioned at the 5-position of the indole ring, introducing significant electronic and steric effects that influence the overall molecular behavior [3]. The acetyl group (ethanone) is covalently bonded to the nitrogen atom of the indole ring, creating an N-acetylindole derivative [4].

The stereochemical complexity arises from the presence of a chiral center located at the 2-position of the pyrrolidine ring [1] [2]. This pyrrolidine moiety is connected to the indole core through a methylene bridge at the 3-position, creating a (2R)-1-methylpyrrolidin-2-yl)methyl substituent [5]. The (R)-configuration at this chiral center is critical for the compound's three-dimensional structure and potential biological activity .

The molecular geometry exhibits a non-planar conformation due to the sp3-hybridized carbon atoms in the pyrrolidine ring and the methylene linker . The pyrrolidine ring adopts an envelope conformation, which is characteristic of five-membered saturated rings [8]. The spatial arrangement of atoms creates specific steric interactions that influence the overall molecular stability and reactivity [9].

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The official International Union of Pure and Applied Chemistry name for this compound is 1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone [1] [2]. This systematic nomenclature precisely describes the structural features and stereochemistry of the molecule [3].

Several alternative systematic names are recognized in chemical databases and literature. These include 1-acetyl-5-bromo-3-{[(2R)-1-methyl-2-pyrrolidinyl]methyl}-1H-indole [3] and ethanone, 1-[5-bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indol-1-yl]- [1] [4]. The compound is also referenced as (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole in certain chemical databases [4].

The Chemical Abstracts Service registry number 205369-12-6 serves as the unique identifier for this specific stereoisomer [1] [2] [4]. Additional database identifiers include the Molecular Design Limited number MFCD13180643 [3] [4] and the DSSTox Substance identifier DTXSID50472293 [1].

Physicochemical Properties

Molecular Weight and Formula

The molecular formula of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone is C₁₆H₁₉BrN₂O [1] [2] [4]. The compound contains sixteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom [3] [4]. The molecular weight is precisely 335.24 grams per mole [1] [2] [4].

The exact mass, as determined by high-resolution mass spectrometry, is calculated to be 335.0653 atomic mass units [4]. This value represents the monoisotopic mass considering the most abundant isotopes of each element [2]. The elemental composition contributes to the compound's overall physicochemical behavior and spectroscopic properties [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₉BrN₂O | [1] [2] [4] |

| Molecular Weight | 335.24 g/mol | [1] [2] [4] |

| Exact Mass | 335.0653 u | [4] |

| Heavy Atom Count | 20 | [4] |

| Formal Charge | 0 | [4] |

Physical State and Characteristics

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone exists as a solid at standard temperature and pressure conditions [3] [11] [12]. The compound typically appears as a crystalline material with varying color descriptions ranging from off-white to light yellow, depending on purity and storage conditions [5] [11].

The recommended storage conditions involve maintaining the compound at temperatures between 2-8°C while protecting it from light exposure [3] [4] [11]. These storage requirements reflect the compound's sensitivity to thermal decomposition and photodegradation [12] [10]. The compound demonstrates good stability under proper storage conditions with typical purity levels ranging from 95% to 98% [3] [4] [11].

Thermal analysis indicates that the compound has a relatively high boiling point, estimated at approximately 412.9±25.0°C based on computational predictions [5]. The density is calculated to be 1.418±0.06 grams per cubic centimeter [5]. These physical properties are consistent with the molecular structure containing both aromatic and aliphatic components .

Solubility Profile

The solubility characteristics of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone reflect its amphiphilic nature, combining both hydrophilic and lipophilic structural elements [4] [5]. The compound demonstrates limited solubility in water due to the predominant hydrophobic character of the brominated indole core .

Organic solvents provide more favorable dissolution conditions for this compound [5] . The molecule shows good solubility in dimethyl sulfoxide and methanol, which are commonly used solvents for handling indole derivatives [5]. Dichloromethane and other chlorinated solvents also effectively dissolve the compound .

The computed logarithm of the partition coefficient (LogP) value is 3.7006 [4], indicating significant lipophilicity [13]. This value suggests preferential partitioning into lipid phases over aqueous environments [14] [13]. The topological polar surface area is calculated as 25.24 square angstroms [4], which is relatively small compared to highly polar compounds [9].

The compound contains three hydrogen bond acceptor sites and zero hydrogen bond donor groups [4]. This hydrogen bonding profile contributes to its solubility characteristics and potential interactions with biological membranes [14]. The presence of two rotatable bonds provides some conformational flexibility that may influence solubility in different solvent systems [4].

Structural Comparison with Related Indole Derivatives

The structural framework of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone can be systematically compared with other indole derivatives to understand structure-activity relationships and chemical behavior [15] [16]. The compound shares the fundamental indole nucleus with numerous biologically active molecules, yet possesses unique substitution patterns that distinguish its properties [17] [18].

Comparison with the parent compound 1-acetylindole reveals the impact of additional substitution [19]. While 1-acetylindole has a molecular formula of C₁₀H₉NO and molecular weight of 159.19 grams per mole [19], the addition of bromine and the methylpyrrolidine substituent significantly increases the molecular complexity and mass to 335.24 grams per mole [1]. The LogP value increases from 2.30 for 1-acetylindole [19] to 3.70 for the target compound [4], reflecting enhanced lipophilicity.

The closely related compound (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole lacks only the acetyl group compared to the target molecule [5] [20]. This structural difference results in a molecular formula of C₁₄H₁₇BrN₂ with a molecular weight of 293.20 grams per mole [5] . The absence of the acetyl carbonyl group reduces the molecular weight by 42 atomic mass units and affects the electronic distribution within the molecule .

Brominated indole derivatives exhibit distinct electronic properties compared to their non-halogenated counterparts [9] [21]. The introduction of bromine at the 5-position creates an electron-withdrawing effect that influences the reactivity of the indole ring system [9]. This substitution pattern affects both the nucleophilic character of the indole nitrogen and the electrophilic reactivity at other positions [15] [16].

The pyrrolidine substituent represents a significant structural feature that distinguishes this compound from simpler indole derivatives [8] [17]. The five-membered saturated ring introduces conformational flexibility and creates opportunities for specific molecular interactions [8]. The methylation of the pyrrolidine nitrogen further modulates the basicity and hydrogen bonding capacity of this moiety .

| Compound | Molecular Formula | Molecular Weight | LogP | Key Structural Features |

|---|---|---|---|---|

| (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone | C₁₆H₁₉BrN₂O | 335.24 | 3.70 | Acetyl, Br, Chiral pyrrolidine |

| (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | C₁₄H₁₇BrN₂ | 293.20 | ~3.2 | Br, Chiral pyrrolidine |

| 1-Acetylindole | C₁₀H₉NO | 159.19 | 2.30 | Acetyl group only |

| 5-Bromoindole | C₈H₆BrN | 196.05 | ~2.8 | Bromine substitution only |

Conformational Analysis

The conformational landscape of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone involves multiple degrees of freedom that contribute to its three-dimensional structure and dynamic behavior [17] [22]. The molecule contains several rotatable bonds that allow for conformational flexibility, particularly around the methylene linker connecting the indole and pyrrolidine moieties [4] .

Computational studies using density functional theory methods reveal that the pyrrolidine ring adopts a characteristic envelope conformation [8] [22]. This five-membered ring puckering minimizes torsional strain while maintaining optimal bond angles [8]. The envelope conformation places one carbon atom out of the plane defined by the other four ring atoms, creating a dynamic equilibrium between different puckered states [17].

The methylene bridge connecting the pyrrolidine ring to the indole 3-position introduces rotational freedom that significantly affects the overall molecular geometry [22]. Molecular orbital calculations indicate that specific conformations are energetically favored due to intramolecular interactions and steric considerations [23] [22]. The preferred conformations minimize unfavorable contacts between the bulky substituents while optimizing electronic interactions [21].

The acetyl group attached to the indole nitrogen can adopt different orientations relative to the indole plane [24]. These conformational variations affect the electronic distribution within the molecule and influence spectroscopic properties [25] [24]. The carbonyl oxygen can engage in weak intramolecular interactions that stabilize certain conformational states [22].

Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the indole ring system [23] [21]. The bromine substituent influences the orbital energies and affects the electronic transitions observed in ultraviolet-visible spectroscopy [21]. The conformational flexibility modulates these electronic properties by altering the spatial overlap between molecular orbitals [23].

Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational behavior in solution [25] [26]. The chemical shifts of carbon and hydrogen atoms reflect the local electronic environment, which varies with molecular conformation [25]. Dynamic nuclear magnetic resonance studies can reveal the timescale of conformational interconversion processes [26].

Chirality and Stereochemical Implications

The stereochemical complexity of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone centers on the single chiral center located at the 2-position of the pyrrolidine ring [1] [2] [17]. This asymmetric carbon atom creates two possible enantiomers, with the (R)-configuration being the specifically designated stereoisomer [5] .

The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, which assign the (R)-designation based on the spatial arrangement of substituents around the chiral center [1] [2]. The priority sequence considers the nitrogen atom of the pyrrolidine ring, the methyl substituent, the methylene carbon connecting to the indole, and the hydrogen atom . The three-dimensional arrangement of these groups in space defines the stereochemical identity of the molecule [17].

Stereochemical purity is a critical parameter for this compound, with typical specifications requiring enantiomeric excess values greater than 95% [3] . The optical purity can be determined using chiral high-performance liquid chromatography or circular dichroism spectroscopy . These analytical methods can distinguish between the (R)- and (S)-enantiomers based on their differential interactions with chiral stationary phases or polarized light .

The stereochemical configuration significantly influences the biological activity and pharmacological properties of indole derivatives [17] [18]. The (R)-enantiomer may exhibit different binding affinities, selectivities, and potencies compared to its (S)-counterpart when interacting with biological targets . This stereochemical dependence is particularly important for compounds that serve as intermediates in pharmaceutical synthesis .

Conformational preferences are also affected by the stereochemical configuration [17] [22]. The (R)-configuration constrains the possible orientations of the pyrrolidine ring relative to the indole moiety, influencing the overall three-dimensional shape of the molecule [17]. These conformational restrictions can affect molecular recognition processes and intermolecular interactions [18].

The synthetic preparation of this compound requires careful control of stereochemistry to ensure the desired (R)-configuration . Asymmetric synthesis methods, chiral auxiliaries, or kinetic resolution techniques may be employed to achieve high stereochemical purity . The stereochemical integrity must be maintained throughout subsequent chemical transformations and storage conditions .

The synthesis of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone represents a critical intermediate in pharmaceutical chemistry, particularly as a precursor to eletriptan hydrobromide, an antimigraine medication . The compound's complex stereochemical architecture necessitates carefully designed synthetic approaches that preserve the (R)-configuration while efficiently constructing the brominated indole framework with the pendant pyrrolidine moiety.

Starting Materials and Reagents

Essential reagents for the acetylation process include acetic anhydride, which provides the acetyl functionality, and triethylamine as a base to facilitate the nucleophilic acyl substitution reaction [6]. The choice of acetic anhydride over alternative acylating agents such as acetyl chloride offers advantages in terms of reaction control and reduced side product formation [7]. Triethylamine functions as both a nucleophile activator and hydrogen chloride scavenger, maintaining favorable reaction conditions throughout the transformation.

Solvent selection plays a crucial role in reaction efficiency and stereochemical outcome. N,N-Dimethylformamide emerges as the preferred medium due to its ability to dissolve both polar and non-polar components while stabilizing ionic intermediates . Alternative solvents such as dichloromethane have been employed in specific protocols, particularly when moisture sensitivity becomes a critical factor [6].

For alternative synthetic approaches, additional starting materials become relevant. The Fischer indole synthesis pathway requires arylhydrazone precursors derived from appropriately substituted phenylhydrazines and carbonyl compounds [7]. These precursors must be prepared with careful attention to stereochemical purity, as the final product's optical activity depends directly on the enantiomeric excess of the starting hydrazones.

Brominating agents constitute another category of essential reagents. N-Bromosuccinimide represents the most commonly employed brominating reagent for indole derivatives, offering selective reactivity toward electron-rich aromatic systems [8] [9]. Pyridinium tribromide provides an alternative brominating agent with enhanced solubility characteristics and reduced handling hazards compared to elemental bromine [10].

Quality control of starting materials proves essential for consistent synthetic outcomes. Commercial suppliers typically provide certificates of analysis indicating purity levels, water content, and trace metal concentrations [5]. Storage conditions must be carefully maintained, with moisture-sensitive reagents requiring inert atmosphere storage and light-sensitive compounds protected from photodegradation [11] [12].

Reaction Conditions and Parameters

The optimization of reaction conditions represents a critical aspect of successful synthesis, with temperature, time, and atmosphere control being paramount considerations. For the direct acetylation route, reaction temperatures typically range from 0°C to ambient temperature, with initial cooling helping to control the exothermic nature of the acylation process [4]. Extended reaction times of 2-6 hours ensure complete conversion while minimizing side reactions that could compromise yield or purity.

Atmosphere control becomes particularly important when handling organometallic reagents or air-sensitive intermediates. Inert gas protection using nitrogen or argon prevents oxidative degradation and moisture contamination that could otherwise lead to reduced yields or impurity formation [13]. Modern synthetic protocols employ Schlenk techniques or glove box environments to maintain rigorously anhydrous conditions.

For palladium-catalyzed transformations such as Heck coupling reactions, elevated temperatures of 80-120°C prove necessary to achieve adequate reaction rates [13]. These conditions require careful monitoring to prevent catalyst deactivation or substrate decomposition. The use of phase-transfer catalysts or specialized ligand systems can help moderate reaction conditions while maintaining high efficiency.

Pressure considerations become relevant primarily in hydrogenation steps where hydrogen gas must be efficiently delivered to the catalyst surface. Typical pressures range from atmospheric to 40 atmospheres, with higher pressures generally providing faster reaction rates but requiring specialized equipment and safety protocols [13].

pH control represents another critical parameter, particularly in reactions involving acid-sensitive functional groups. Buffer systems or careful addition of weak bases help maintain optimal pH ranges while preventing side reactions such as indole polymerization or pyrrolidine ring opening.

Stereoselectivity in Synthesis

Maintaining stereochemical integrity throughout the synthetic sequence poses significant challenges due to the presence of a stereogenic center in the pyrrolidine ring system . The (R)-configuration at the 2-position of the pyrrolidine moiety must be preserved through all synthetic transformations to ensure the final product possesses the correct absolute stereochemistry.

Chiral auxiliary strategies provide one approach to controlling stereochemical outcomes in key bond-forming reactions [14] [15]. Evans oxazolidinones and related chiral auxiliaries have been successfully employed in indole alkylation reactions, providing high levels of diastereocontrol through chelation-controlled transition states [16]. The auxiliary can be removed under mild conditions following the stereoselective transformation.

Enzyme-catalyzed transformations offer alternative approaches to achieving high stereoselectivity [17]. Asymmetric reductions using alcohol dehydrogenases or ene-reductases can provide access to enantiomerically pure intermediates with excellent optical purity [17]. These biocatalytic approaches often operate under mild conditions and exhibit high substrate specificity.

Resolution strategies represent another viable approach when racemic intermediates are unavailable or economically advantageous. Classical resolution using chiral acids or bases can provide access to enantiomerically pure materials, though this approach typically results in 50% theoretical yield unless efficient racemization protocols are available [18].

The preservation of stereochemistry during acylation reactions requires careful consideration of reaction conditions and mechanism pathways. N-Acylation of indoles typically proceeds through direct nucleophilic attack without epimerization of remote stereocenters, provided that strongly basic conditions are avoided [6].

Alternative Synthetic Approaches

Beyond the direct acetylation methodology, several alternative synthetic strategies provide access to the target compound with distinct advantages in terms of efficiency, scalability, or substrate scope. The Fischer indole synthesis represents a classical approach that constructs the indole ring system from simpler precursors while simultaneously introducing the required substitution pattern [7] [19].

The Fischer approach begins with appropriately substituted phenylhydrazines that undergo condensation with ketones or aldehydes bearing the desired side chain functionality [7]. Cyclization under acidic conditions, typically employing zinc chloride, sulfuric acid, or polyphosphoric acid, generates the indole nucleus with the substitution pattern directed by the starting materials [7]. This methodology offers advantages in terms of atom economy and step count but may present challenges in controlling stereochemistry when chiral centers are present in the starting materials.

Heck coupling strategies provide access to vinyl-substituted intermediates that can be subsequently functionalized to introduce the acetyl group [13]. This approach typically employs 5-bromoindole as a starting material, coupling it with vinyl sulfones or related electron-deficient alkenes under palladium catalysis [13]. The resulting enesulfone intermediates can be reduced and further functionalized to introduce the pyrrolidine side chain.

Reductive amination pathways offer direct access to the pyrrolidine-substituted indole core through coupling of indole-3-carboxaldehyde derivatives with (R)-1-methylpyrrolidine [20]. This approach employs reducing agents such as sodium borohydride or lithium aluminum hydride to effect the transformation under mild conditions [21] [22]. The stereochemical outcome depends on the reducing agent and reaction conditions, with excellent diastereoselectivity achievable under optimized protocols.

Multicomponent reaction strategies have emerged as efficient alternatives that assemble complex molecules in a single operation [23] [24]. These approaches typically combine aniline derivatives, glyoxal acetals, and isocyanides in cascade reactions that construct the indole framework while simultaneously introducing substituents [23]. While these methods offer advantages in terms of efficiency and atom economy, they may require specialized conditions or reagents.

Biomimetic approaches inspired by natural indole alkaloid biosynthesis provide conceptually attractive alternatives [25]. These strategies often employ oxidative coupling reactions or radical cyclizations that mimic enzymatic processes [9]. While challenging to implement on large scale, these approaches can provide access to complex substitution patterns that are difficult to achieve through conventional methods.

Purification and Isolation Techniques

The purification of (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone requires sophisticated separation techniques due to the compound's complex structure and the potential presence of closely related impurities [12] [5]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions.

The selection of appropriate eluent systems proves critical for achieving efficient separation while maintaining compound stability. Hexane/ethyl acetate gradients provide excellent resolution for most impurities, with the optimal ratio determined through thin-layer chromatography optimization [26]. The compound typically elutes with 30-50% ethyl acetate in hexane, depending on the specific silica gel grade and column dimensions employed.

High-performance liquid chromatography provides superior resolution and analytical capabilities, particularly for preparative-scale purifications [26]. Reversed-phase systems using C18 stationary phases with methanol/water gradients offer excellent separation of stereoisomers and structural analogs [27]. The use of buffered mobile phases helps maintain consistent retention times and peak shapes while preventing on-column decomposition.

Recrystallization techniques offer complementary purification capabilities, particularly for removing trace organic impurities and inorganic salts [26]. The compound demonstrates good crystallization behavior from ethanol/water mixtures, with slow cooling and seeding providing optimal crystal quality [12]. The choice of solvent system must balance solubility characteristics with crystal quality and recovery efficiency.

Size exclusion chromatography provides utility for removing high molecular weight impurities such as polymeric materials or catalyst residues [26]. This technique operates based on molecular size differences and offers gentle separation conditions that minimize the risk of compound decomposition [28].

Extraction and washing procedures play essential roles in initial purification stages, particularly for removing catalyst residues and inorganic salts [26]. Acid-base extractions can be employed to separate basic impurities from the target compound, taking advantage of the different pKa values of the various nitrogen-containing species present.

Ion exchange chromatography offers specialized applications for removing charged impurities or catalyst residues [27] [26]. Cation exchange resins can effectively remove metal catalyst residues, while anion exchange systems help eliminate anionic impurities such as halide salts or acidic degradation products.

Scale-Up Considerations for Laboratory and Industrial Production

The translation of laboratory-scale synthetic procedures to industrial production scales presents numerous technical and economic challenges that must be carefully addressed to ensure successful technology transfer [29] [30]. Heat transfer limitations become increasingly problematic as reaction vessel size increases, requiring sophisticated engineering solutions to maintain temperature uniformity and prevent hot spot formation.

Equipment selection represents a critical decision point in scale-up planning [31]. Laboratory-scale reactions typically employ round-bottom flasks with magnetic stirring, while pilot-scale operations require jacketed reactors with mechanical agitation systems [32]. Industrial-scale production necessitates specialized reactor designs with internal cooling coils, external heat exchangers, and advanced mixing systems to ensure adequate heat and mass transfer.

Safety considerations become paramount at larger scales due to the increased quantities of hazardous materials and energy involved [29]. Process hazard analysis must identify potential runaway reactions, toxic emissions, and fire/explosion risks [33]. Emergency relief systems, containment protocols, and worker protection measures must be designed to handle worst-case scenarios.

Economic factors drive many scale-up decisions, with raw material costs, labor requirements, and capital equipment expenses all playing important roles [30] [34]. Process optimization often focuses on minimizing waste generation, reducing solvent consumption, and improving atom economy to enhance overall process economics [33].

Quality control requirements become more stringent at production scales, necessitating real-time monitoring systems and statistical process control methods [32]. In-line analytical techniques such as infrared spectroscopy or mass spectrometry provide immediate feedback on reaction progress and product quality.

Regulatory considerations add additional complexity to industrial-scale synthesis, particularly for pharmaceutical intermediates [33]. Good Manufacturing Practice guidelines dictate equipment design, documentation requirements, and quality control procedures that must be integrated into the production process from the outset.

Green Chemistry Approaches

The implementation of sustainable synthetic methodologies has become increasingly important in pharmaceutical manufacturing, driven by both environmental regulations and economic incentives [35] [36]. Green chemistry principles can be applied to the synthesis of this compound through solvent selection, catalyst optimization, and waste minimization strategies.

Solvent replacement represents one of the most impactful green chemistry interventions [36]. Traditional organic solvents such as dichloromethane and N,N-dimethylformamide pose environmental and health concerns that drive the search for safer alternatives [23]. Water-based systems, ionic liquids, and bio-based solvents offer promising alternatives that can reduce environmental impact while maintaining synthetic efficiency.

Catalytic process intensification provides another avenue for green chemistry implementation [35]. The development of more active and selective catalysts can reduce reaction temperatures, shorten reaction times, and minimize side product formation [23]. Organocatalytic approaches using small organic molecules avoid the need for metal catalysts, reducing both cost and environmental impact [19].

Microwave-assisted synthesis techniques offer significant advantages in terms of energy efficiency and reaction rate enhancement [19]. These methods can dramatically reduce reaction times while improving yields and selectivity compared to conventional heating methods [35]. The technology is particularly well-suited to pharmaceutical applications where batch sizes are moderate and product value is high.

Continuous flow processing represents an emerging technology that offers numerous advantages for green synthesis [23]. Flow systems provide excellent heat and mass transfer, enable precise control of reaction parameters, and can reduce overall plant footprint compared to batch processing [32]. The technology is particularly advantageous for reactions involving hazardous intermediates or extreme conditions.

Biocatalytic approaches utilizing engineered enzymes offer highly selective and mild reaction conditions [17]. These methods operate at ambient temperature and atmospheric pressure while achieving excellent stereoselectivity and functional group compatibility [32]. Although enzyme costs can be significant, the technology offers compelling advantages for complex transformations.

Synthesis of Structural Analogs

The preparation of structural analogs provides valuable insights into structure-activity relationships while offering potential improvements in pharmacological properties [37] [38]. Brominated indole derivatives represent a particularly important class of compounds with diverse biological activities ranging from anti-inflammatory effects to antimigraine properties [39] [38].

Halogen substitution strategies allow systematic exploration of electronic and steric effects [37]. Replacement of bromine with chlorine, fluorine, or iodine can dramatically alter pharmacokinetic properties, receptor binding affinity, and metabolic stability [40]. These modifications are typically achieved through direct halogenation reactions using appropriate halogenating agents under controlled conditions.

Side chain modifications provide another approach to analog synthesis [41]. Variation of the pyrrolidine ring size, substitution pattern, or stereochemistry can yield compounds with altered selectivity profiles [42]. These modifications often require specialized synthetic routes that may differ significantly from the parent compound synthesis.

Functional group interconversion strategies enable the preparation of analogs with altered hydrogen bonding capabilities or lipophilicity [41]. Conversion of the acetyl group to other carbonyl derivatives, replacement with heterocyclic systems, or introduction of additional polar functionality can yield compounds with improved drug-like properties.

Ring system modifications represent more challenging but potentially rewarding analog synthesis targets [37]. Replacement of the indole nucleus with related heterocycles such as benzothiophene, benzofuran, or azaindole systems requires completely different synthetic approaches but can yield compounds with novel biological profiles [38].